5-Nitrothiophene-2-carbonyl chloride

Description

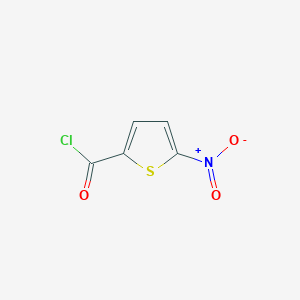

5-Nitrothiophene-2-carbonyl chloride (CAS: 39978-57-9) is a heterocyclic acyl chloride derivative with the molecular formula C₅H₂ClNO₃S and a molecular weight of 191.592 g/mol. It is characterized by a nitro group (-NO₂) at the 5-position of the thiophene ring and a reactive carbonyl chloride (-COCl) group at the 2-position. Key physicochemical properties include:

- Density: 1.635 g/cm³

- Boiling Point: 299.5°C at 760 mmHg

- Flash Point: 134.9°C

- LogP: 2.55 (indicating moderate lipophilicity)

- Hazard Class: 6.1 (toxic) and 8 (corrosive) .

The compound is primarily used as a precursor in pharmaceutical synthesis, such as in the production of Raltitrexed (CAS: 112887-68-0), an antimetabolite anticancer drug . Its reactivity stems from the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl chloride moiety, facilitating nucleophilic substitution or acylation reactions.

Propriétés

IUPAC Name |

5-nitrothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEANWQDRDXPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507887 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-57-9 | |

| Record name | 5-Nitrothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hypohalite-Mediated Oxidation

A widely cited method involves hypohalite-generated in situ from bromine in an acidic medium. In a 250 mL flask, 15.7 g (0.1 mol) of 5-nitrothiophene-2-carboxaldehyde is suspended in a mixture of 16.4 g (0.2 mol) sodium acetate, 16 mL glacial acetic acid, and 100 mL distilled water. Bromine (16 g, 0.1 mol) is added dropwise at 40°C, inducing an exothermic reaction that raises the temperature to 70°C. After 1 hour at 80°C, the mixture is quenched in iced hydrochloric acid and extracted with ether. Recrystallization from a heptane/1,2-dichloroethane mixture yields 17 g (98.5% crude, 81% pure) of 5-nitrothiophene-2-carboxylic acid.

Key Parameters:

-

Temperature : 40–80°C (controlled to prevent decarboxylation).

-

pH : Maintained at 4.6 to stabilize intermediates.

-

Solvent System : Aqueous acetic acid ensures solubility while minimizing side reactions.

Chlorination of 5-Nitrothiophene-2-carboxylic Acid to this compound

The carboxylic acid is converted to the acyl chloride using chlorinating agents. Two dominant methods are documented: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Thionyl Chloride Method

Adapted from a protocol for 5-chlorothiophene-2-carbonyl chloride, 24 g (147.61 mmol) of 5-nitrothiophene-2-carboxylic acid is reacted with 22.83 g (1.2 eq) thionyl chloride in 150 mL carbon tetrachloride under nitrogen. The mixture is cooled to <10°C during reagent addition, stirred at room temperature for 20 minutes, and refluxed for 2 hours. Distillation under reduced pressure yields the acyl chloride with 88.59% purity.

Reaction Mechanism:

-

Protonation : Thionyl chloride protonates the carboxylic acid’s hydroxyl group.

-

Nucleophilic Attack : Chloride ion displaces the leaving group, forming the acyl chloride and releasing SO₂ and HCl.

Oxalyl Chloride Method

European Patent EP3325476B1 discloses thiophene-2-carbonyl chloride synthesis using oxalyl chloride in dichloromethane at 0–40°C. For 5-nitrothiophene-2-carboxylic acid, analogous conditions (1.1 eq oxalyl chloride, catalytic DMF) achieve near-quantitative conversion within 3 hours.

Advantages Over Thionyl Chloride:

-

Byproduct Volatility : CO and CO₂ are gaseous, simplifying purification.

-

Selectivity : Less prone to over-chlorination.

Comparative Analysis of Chlorination Methods

Thionyl chloride is preferred for cost-sensitive applications, while oxalyl chloride offers cleaner reactions for pharmaceutical-grade synthesis.

Industrial-Scale Optimization

Analyse Des Réactions Chimiques

Types of Reactions: 5-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: Although less common, the thiophene ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like triethylamine and solvents such as dichloromethane are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitro group.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Amines: Resulting from the reduction of the nitro group.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Nitrothiophene-2-carbonyl chloride (CAS Number: 39978-57-9) has the molecular formula and a molecular weight of 191.59 g/mol. The compound features a thiophene ring substituted with a nitro group and a carbonyl chloride functional group, which contributes to its reactivity and utility in further chemical transformations.

Applications in Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its applications include:

- Synthesis of Agrochemicals : It is used as an intermediate in the production of various agrochemical compounds, including herbicides and fungicides. For instance, it is involved in the synthesis of tioxazafen, a proprietary seed treatment that enhances crop protection .

- Pharmaceutical Development : The compound is utilized in synthesizing pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to form stable complexes with biological molecules.

Agrochemical Development

A notable application of this compound is its role in creating tioxazafen, which is effective against several soil-borne pathogens. The synthesis process involves multiple steps where this compound acts as a key intermediate, demonstrating its importance in developing effective agricultural solutions.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents. Studies indicate that modifications to the nitro group can enhance biological activity, leading to new drug candidates that target specific diseases.

References Table

Mécanisme D'action

The mechanism of action of 5-nitrothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

Research Findings and Literature Support

- Khalaf et al. (2000) : Demonstrated the compound’s utility in synthesizing heterocyclic libraries via nucleophilic substitution .

- Threadgill et al. (1991) : Highlighted its role in creating bioactive molecules with antitumor properties .

- Dann (1943) : Early work on nitrothiophene derivatives laid the groundwork for modern applications .

Activité Biologique

5-Nitrothiophene-2-carbonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound (CAS 39978-57-9) is a nitro-substituted thiophene derivative. Its structure includes a carbonyl group attached to the thiophene ring, which enhances its reactivity and biological potential. The compound is often used as a precursor in the synthesis of various bioactive molecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. These compounds have been shown to possess potent activity against a range of pathogenic bacteria, including:

- Escherichia coli

- Klebsiella spp.

- Shigella spp.

- Salmonella spp.

The antibacterial efficacy of these compounds is attributed to their activation by bacterial nitroreductases, which reduce the nitro group to generate reactive intermediates that disrupt bacterial cellular functions. In particular, the nitrothiophene carboxamide derivatives have been identified as prodrugs requiring specific enzymatic activation within bacterial cells to exert their bactericidal effects .

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| Nitrothiophene Carboxamide | < 10 | E. coli |

| 5-Nitrothiophene Derivative | 20 | Klebsiella pneumoniae |

| This compound | < 15 | Shigella flexneri |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Recent investigations have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Studies

- A549 Cell Line Study : A study assessed the cytotoxic effects of several nitrothiophene derivatives on A549 cells. The results indicated that certain derivatives significantly reduced cell viability compared to control treatments, suggesting potential as anticancer agents .

- Multidrug-resistant Staphylococcus aureus : Another investigation revealed that compounds containing 5-nitrothiophene moieties displayed selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| 5-Nitrothiophene Derivative | 15 | Less toxic to non-cancerous cells |

| Compound with 5-Nitrothiophene | 10 | Comparable efficacy to standard chemotherapy |

Amoebicidal Activity

The compound has also been evaluated for its antiamoebic properties. Thiosemicarbazones derived from 5-nitrothiophene-2-carboxaldehyde exhibited significant antiamoebic activity against Entamoeba histolytica, with IC50 values indicating potent efficacy . The introduction of metal complexes (e.g., palladium and ruthenium) further enhanced this activity.

Table 3: Anti-Amoebic Activity of Thiosemicarbazones

| Compound | IC50 (µM) |

|---|---|

| 5-Nitrothiophene-4-BPTSCN | 2.56 |

| [Pd(5-NT-4-BPTSCN)Cl2] | 0.96 |

| [Ru(g4-C8H12)(5-NT-4-BPTSCN)Cl2] | 1.81 |

Q & A

Basic: What are the optimal synthesis conditions for 5-nitrothiophene-2-carbonyl chloride?

To synthesize this compound, common methods involve converting the corresponding carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, Khalaf et al. (2000) reported refluxing 5-nitrothiophene-2-carboxylic acid with SOCl₂ in acetonitrile under anhydrous conditions, followed by solvent removal under reduced pressure . Reaction optimization may require varying catalysts (e.g., DMF as a catalyst for oxalyl chloride) and controlling temperature (0–50°C) to minimize side reactions like nitro group reduction.

Basic: How can researchers confirm the structural integrity of synthesized this compound?

Structural confirmation requires multi-technique analysis:

- NMR spectroscopy : Identify characteristic peaks (e.g., thiophene ring protons at δ 7.5–8.5 ppm and carbonyl chloride at δ ~170 ppm in NMR) .

- IR spectroscopy : Confirm C=O stretch (~1750 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹).

- X-ray crystallography : Used in related compounds (e.g., thiophene carboxamides) to resolve bond angles and dihedral angles between aromatic rings .

Advanced: How can conflicting data on reaction pathways or regioselectivity be resolved?

Discrepancies in synthesis routes (e.g., variations in CAS numbers or precursor compatibility) require systematic validation:

- Compare kinetic studies under different conditions (e.g., solvent polarity, temperature).

- Use computational tools like Density Functional Theory (DFT) to model reaction pathways and intermediates.

- Cross-reference literature methods (e.g., Threadgill et al. 1991 vs. Khalaf et al. 2000) to identify optimal conditions for nitro group stability .

Basic: What safety protocols are essential when handling this compound?

Due to its toxicity (Hazard Class 6.1/8) and corrosivity:

- Use PPE (gloves, goggles, fume hood) and avoid inhalation or skin contact.

- Store in anhydrous, cool environments to prevent hydrolysis.

- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions, which may release HCl gas .

Advanced: What are its applications in medicinal chemistry or drug synthesis?

This compound is a key intermediate in synthesizing bioactive molecules:

- Raltitrexed : A thymidylate synthase inhibitor derived from this compound via amidation .

- Antimicrobial agents : Thiophene carboxamide derivatives exhibit antifungal and antibacterial activity, as shown in studies using similar scaffolds .

Advanced: What reaction mechanisms govern its use in amide bond formation?

Amidation typically follows nucleophilic acyl substitution:

- The carbonyl chloride reacts with amines (e.g., 2-nitroaniline) in polar aprotic solvents (e.g., acetonitrile).

- Catalytic acid scavengers (e.g., pyridine) enhance yield by trapping HCl.

- Evidence from X-ray studies shows minimal steric hindrance between the thiophene ring and aryl amines, favoring planar transition states .

Basic: What purification techniques are effective for isolating this compound?

- Distillation : Remove low-boiling-point byproducts under vacuum.

- Recrystallization : Use non-polar solvents (e.g., hexane) to isolate crystalline products.

- Column chromatography : Separate impurities using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .

Advanced: How can thermal stability under storage conditions be analyzed?

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>134°C, based on flash point data).

- DSC (Differential Scanning Calorimetry) : Detect exothermic decomposition events.

- Store in amber vials with desiccants to mitigate moisture-induced degradation .

Basic: What are common impurities, and how are they detected?

- Unreacted starting material : Detect via TLC (Rf comparison with authentic samples).

- Hydrolysis products (e.g., carboxylic acid): Identify by IR (broad O-H stretch ~2500–3000 cm⁻¹).

- HPLC-MS : Quantify trace impurities using reverse-phase columns and ESI ionization .

Advanced: How can computational modeling aid in understanding its reactivity?

- DFT calculations : Predict electrophilic reactivity at the carbonyl carbon and nitro group orientation.

- Molecular docking : Screen potential bioactivity by simulating interactions with enzyme active sites (e.g., thymidylate synthase).

- Studies on analogous compounds (e.g., furan carboxamides) validate computational predictions against crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.